(S)-3,6-Dioxopiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3,6-Dioxopiperidine-2-carboxylic acid is a chemical compound with a unique structure that includes a piperidine ring with two keto groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,6-Dioxopiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of amino acids as starting materials, which undergo cyclization and oxidation to form the desired compound. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process, followed by oxidation steps to introduce the keto groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-3,6-Dioxopiperidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amines for amidation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional keto or carboxylic acid derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
(S)-3,6-Dioxopiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure makes it a useful tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (S)-3,6-Dioxopiperidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, binding to active sites and altering their activity. The presence of keto and carboxylic acid groups allows for multiple points of interaction with target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine-2,6-dione: Similar structure but lacks the carboxylic acid group.
Glutarimide: Contains a similar ring structure but with different functional groups.
Succinimide: Another cyclic imide with different reactivity and applications.
Uniqueness
(S)-3,6-Dioxopiperidine-2-carboxylic acid is unique due to its combination of functional groups, which provides versatility in chemical reactions and potential applications. Its ability to participate in multiple types of reactions makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H7NO4 |
---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
3,6-dioxopiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO4/c8-3-1-2-4(9)7-5(3)6(10)11/h5H,1-2H2,(H,7,9)(H,10,11) |
InChI Key |
SPWZOVUFCGVHAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(C1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.